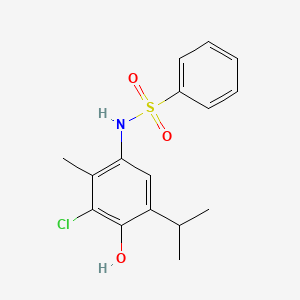

N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves complex chemical reactions, aiming to introduce specific functional groups that impart desired properties and activities. For instance, the synthesis of sulfonamide compounds has been detailed in studies where various substituents are introduced through reactions like chlorosulfonation, indicating a versatile methodology for creating a wide range of sulfonamide derivatives with potential bioactivities (Gul et al., 2016). These methods typically employ NMR, HRMS spectra, and other analytical techniques to confirm the chemical structures of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide, is characterized using techniques like X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and provide insights into the potential interaction mechanisms with biological targets. For example, the crystal structure determination of related sulfonamide compounds offers a glimpse into the geometric and electronic configurations that could influence their reactivity and binding affinity to enzymes or receptors (Al-Hourani et al., 2016).

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitory Effects

N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide, along with its derivatives, has been investigated for its inhibitory effects on carbonic anhydrase (CA), a crucial enzyme involved in various physiological functions including pH regulation and CO2 transport. The study by Gul et al. (2016) synthesized a series of sulfonamide derivatives and tested them for cytotoxicity and CA inhibitory effects, finding some compounds to show promising CA inhibition, especially against human cytosolic isoforms hCA I and II. These findings suggest potential applications in treating conditions like glaucoma, where CA inhibitors are already used therapeutically (Gul et al., 2016).

Antimicrobial and Anti-HIV Activity

Another application area for N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide derivatives is in the development of new antimicrobial and anti-HIV agents. Zareef et al. (2007) prepared novel chiral and achiral benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety and tested them in vitro for their antimicrobial and anti-HIV activities. Some compounds showed promising results, indicating the potential of these derivatives in developing new treatments for infections and HIV (Zareef et al., 2007).

Anticancer Activity

The derivatives of N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide have also been explored for their anticancer activities. A study by Kumar et al. (2014) synthesized a series of derivatives and evaluated them for in vitro antimicrobial and anticancer activities. The results showed that some derivatives exhibited higher activity than the standard drug carboplatin against certain cancer cell lines, highlighting their potential as novel anticancer agents (Kumar et al., 2014).

Propiedades

IUPAC Name |

N-(3-chloro-4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-10(2)13-9-14(11(3)15(17)16(13)19)18-22(20,21)12-7-5-4-6-8-12/h4-10,18-19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAWOIICTZPZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)O)C(C)C)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)

![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)

![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)

![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)